molecular formula C17H21N7O2S2 B269705 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Katalognummer B269705
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: LQPPLQKYPDWKGF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a chemical compound that has been synthesized for various scientific research applications.

Wirkmechanismus

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its ability to inhibit acetylcholinesterase, leading to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been shown to have various biochemical and physiological effects. It can improve cognitive function and memory by increasing the levels of acetylcholine in the brain. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide in lab experiments is its ability to inhibit acetylcholinesterase, which can improve cognitive function and memory. Another advantage is its potential as an anticancer agent. However, one limitation is that it may have off-target effects on other enzymes in the body.

Zukünftige Richtungen

There are several future directions for research on N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide. One direction is to study its potential as a treatment for Alzheimer's disease. Another direction is to investigate its anticancer properties further and develop it as a potential cancer therapy. Additionally, further research can be done to determine its off-target effects on other enzymes in the body.

Synthesemethoden

The synthesis method for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-thiol with 4-methoxybenzyl chloride to form 5-ethyl-1,3,4-thiadiazol-2-yl(4-methoxybenzyl) sulfide. This compound is then reacted with 4-methyl-5-(4-formylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiol to form N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide.

Wissenschaftliche Forschungsanwendungen

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has been used in various scientific research applications, including as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been studied for its potential as an anticancer agent and as a treatment for Alzheimer's disease.

Eigenschaften

Produktname

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-({5-[(4-methoxyanilino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Molekularformel

C17H21N7O2S2

Molekulargewicht

419.5 g/mol

IUPAC-Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[5-[(4-methoxyanilino)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H21N7O2S2/c1-4-15-21-22-16(28-15)19-14(25)10-27-17-23-20-13(24(17)2)9-18-11-5-7-12(26-3)8-6-11/h5-8,18H,4,9-10H2,1-3H3,(H,19,22,25)

InChI-Schlüssel

LQPPLQKYPDWKGF-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)CNC3=CC=C(C=C3)OC

Kanonische SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C)CNC3=CC=C(C=C3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.